5-Chloro-N-(2-(ethylamino)-2-oxoethyl)-2-hydroxybenzamide

Catalog No.
S16159645
CAS No.
M.F
C11H13ClN2O3
M. Wt
256.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-N-(2-(ethylamino)-2-oxoethyl)-2-hydroxybe...

Product Name

5-Chloro-N-(2-(ethylamino)-2-oxoethyl)-2-hydroxybenzamide

IUPAC Name

5-chloro-N-[2-(ethylamino)-2-oxoethyl]-2-hydroxybenzamide

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

InChI

InChI=1S/C11H13ClN2O3/c1-2-13-10(16)6-14-11(17)8-5-7(12)3-4-9(8)15/h3-5,15H,2,6H2,1H3,(H,13,16)(H,14,17)

InChI Key

YGOYCLNZLRKBJB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)O

5-Chloro-N-(2-(ethylamino)-2-oxoethyl)-2-hydroxybenzamide is a chemical compound with the molecular formula C11H13ClN2O3C_{11}H_{13}ClN_{2}O_{3} and a molecular weight of 256.68 g/mol. This compound features a chloro group, a hydroxy group, and an amide structure, which contribute to its potential biological activities. The presence of the ethylamino and oxoethyl groups suggests that it may exhibit unique interactions in biological systems, making it a candidate for various applications in medicinal chemistry and pharmacology .

The chemical reactivity of 5-chloro-N-(2-(ethylamino)-2-oxoethyl)-2-hydroxybenzamide can be analyzed through various reactions typical for amides and substituted aromatic compounds. Key reactions include:

  • Amidation: The formation of the amide bond can be achieved through the reaction of carboxylic acids with amines.
  • Esterification: If the hydroxy group is activated, it can participate in esterification reactions.
  • Chlorination: The chloro substituent may undergo further substitution reactions under appropriate conditions.
  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, which could lead to derivatives with altered biological properties.

Research indicates that compounds similar to 5-chloro-N-(2-(ethylamino)-2-oxoethyl)-2-hydroxybenzamide exhibit significant biological activities. For instance, studies have shown that related compounds possess antimicrobial properties, inhibiting the growth of bacteria and fungi. In particular, derivatives containing the 5-chloro-2-hydroxybenzamide framework have demonstrated activity against Mycobacterium tuberculosis and other pathogens . The compound's structure suggests potential inhibition of enzymes involved in metabolic pathways, possibly affecting photosynthetic processes in plants .

Synthesis of 5-chloro-N-(2-(ethylamino)-2-oxoethyl)-2-hydroxybenzamide typically involves several steps:

  • Starting Material Preparation: Begin with 5-chloro-2-hydroxybenzoic acid.
  • Formation of Intermediate: React the acid with an appropriate ethylamine derivative to form an intermediate amide.
  • Oxidation: Introduce the keto group through oxidation processes if necessary.
  • Purification: Use recrystallization or chromatography to purify the final product.

The synthesis can vary based on available precursors and desired purity levels .

5-Chloro-N-(2-(ethylamino)-2-oxoethyl)-2-hydroxybenzamide has potential applications in:

  • Pharmaceuticals: As a candidate for drug development due to its antimicrobial properties.
  • Agriculture: Possible use as a herbicide or pesticide given its structural similarities to known herbicides that inhibit photosynthesis.
  • Biochemical Research: As a tool for studying enzyme inhibition or metabolic pathways in various organisms.

Interaction studies focus on how 5-chloro-N-(2-(ethylamino)-2-oxoethyl)-2-hydroxybenzamide interacts with biological targets. Preliminary studies suggest that it may interact with proteins involved in metabolic pathways, potentially inhibiting their activity. Additionally, its ability to bind to enzymes could be explored further to understand its mechanism of action against bacterial infections .

Several compounds share structural features with 5-chloro-N-(2-(ethylamino)-2-oxoethyl)-2-hydroxybenzamide, including:

Compound NameKey FeaturesBiological Activity
5-Chloro-2-hydroxybenzamideNo ethylamino groupAntimicrobial
N-(4-Chlorophenyl)acetamideDifferent substituent patternAntimicrobial
SalicylanilidesContains aromatic amine structuresAntibacterial

The uniqueness of 5-chloro-N-(2-(ethylamino)-2-oxoethyl)-2-hydroxybenzamide lies in its specific combination of halogenated and hydroxy substituents along with an ethylamino moiety, which may confer distinct pharmacological properties compared to its analogs .

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

256.0614700 g/mol

Monoisotopic Mass

256.0614700 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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